

# Isodemethylwedelolactone: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Isodemethylwedelolactone*

Cat. No.: *B150256*

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## Introduction

**Isodemethylwedelolactone** is a naturally occurring coumestan, a class of organic compounds characterized by a tetracyclic ring system derived from coumarin. Found in the plant *Eclipta prostrata* (L.) L., also known as false daisy, this polyphenol has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of **Isodemethylwedelolactone**, alongside relevant experimental protocols and an exploration of its known interactions with key signaling pathways.

## Chemical Structure and Properties

**Isodemethylwedelolactone** possesses a planar, rigid structure inherent to the coumestan backbone. Its systematic IUPAC name is 2,4,8,9-tetrahydroxy-[1]benzofuro[3,2-c]chromen-6-one. The molecule is characterized by the presence of four hydroxyl groups, which contribute to its polarity and potential for hydrogen bonding, influencing its solubility and interactions with biological targets.

// Atom coordinates C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C4a [pos="1.3,-0.75!"]; C5a [pos="1.3,0.75!"]; C6 [pos="2.6,1.5!"]; O7

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[pos="1.3,-3.75!"]; C11 [pos="0,-3!"]; C11a [pos="0,-1.5!"]; // Same as C4 C11b
[pos="1.3,-2.25!"]; O12 [pos="-2.6,1.5!"]; C13 [pos="-2.6,-1.5!"]; O14 [pos="-3.9,-0.75!"]; O15
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[label="C"]; "C5a" [label="C"]; "C6" [label="C"]; "O7" [label="O"]; "C8" [label="C"]; "C8a"
[label="C"]; "C9" [label="C"]; "C10" [label="C"]; "C11" [label="C"]; "C11b" [label="C"]; "O12"
[label="O"]; "C13" [label="C"]; "O14" [label="O"]; "O15" [label="O"]; "O16" [label="O"]; "O17"
[label="O"]; "O18" [label="O"]; "O6a" [label="O"]; "H1" [label="H", pos="-2.2,2.2!"]; "H2"
[label="H", pos="-3.5,1.5!"]; "H3" [label="H", pos="-3.5,-2.2!"]; "H4" [label="H", pos="-0.7,3.5!"];
"H5" [label="H", pos="6.1,-1.5!"]; "H6" [label="H", pos="1.3,-6.15!"]; "H7" [label="H",
pos="-2.2,-3.75!"];

// Bonds "C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C4a"; "C4a" -- "C5a"; "C5a" -- "C1";
"C5a" -- "C6"; "C6" -- "O7"; "O7" -- "C8"; "C8" -- "C8a"; "C8a" -- "C4a"; "C8a" -- "C9"; "C9" --
"C10"; "C10" -- "C11"; "C11" -- "C11b"; "C11b" -- "C8a"; "C1" -- "O12"; "C3" -- "C13"; "C13" --
"O14"; "C2" -- "O15"; "C9" -- "O16"; "C10" -- "O17"; "C11" -- "O18"; "C6" -- "O6a"
[style=double];

// Hydroxyl groups "O12" -- "H1"; "O14" -- "H2"; "O15" -- "H3"; "O16" -- "H5"; "O17" -- "H6";
"O18" -- "H7"; } Chemical structure of Isodemethylwedelolactone.
```

## Physicochemical Data

Property	Value	Source
Molecular Formula	C <sub>15</sub> H <sub>8</sub> O <sub>7</sub>	PubChem
IUPAC Name	2,4,8,9-tetrahydroxy-[1]benzofuro[3,2-c]chromen-6-one	PubChem
CAS Number	350681-33-3	PubChem
Molar Mass	300.22 g/mol	PubChem
Appearance	Yellow powder	BOC Sciences
Purity	>98%	BOC Sciences

Note: Detailed experimental crystallographic data, including specific bond lengths and angles for **Isodemethylwedelolactone**, are not readily available in the public domain. Similarly, specific, assigned <sup>1</sup>H and <sup>13</sup>C NMR spectral data has not been found in publicly accessible databases.

## Stereochemistry

The core of **Isodemethylwedelolactone** is a planar coumestan ring system. The fusion of the benzofuran and chromen-6-one moieties results in a rigid, flat molecule. Due to the absence of chiral centers, **Isodemethylwedelolactone** does not exhibit optical isomerism. The planarity of the molecule is a key feature influencing its interaction with planar biological structures, such as DNA base pairs and the active sites of certain enzymes.

## Experimental Protocols

### Isolation and Purification of Isodemethylwedelolactone from *Eclipta prostrata*

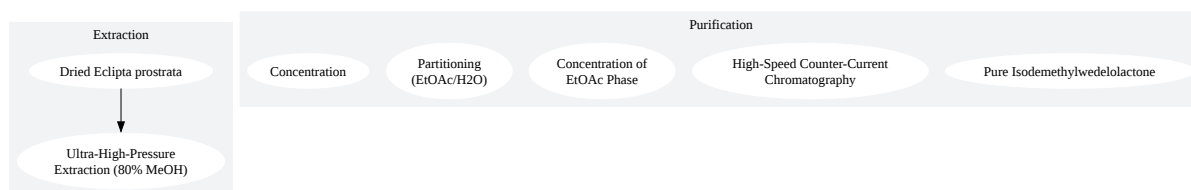
A detailed method for the extraction and purification of **Isodemethylwedelolactone** has been reported, employing advanced chromatographic techniques.

#### 1. Extraction:

- Method: Ultra-high-pressure-assisted extraction.
- Plant Material: Dried aerial parts of *Eclipta prostrata*.
- Solvent: 80% aqueous methanol.
- Procedure: The powdered plant material is subjected to ultra-high pressure (e.g., 200 MPa) for a short duration (e.g., 3 minutes) with a solid-to-liquid ratio of 1:20 (g/mL).

## 2. Purification:

- Method: High-speed counter-current chromatography (HSCCC).
- Crude Extract Preparation: The extract from the previous step is concentrated, and the residue is suspended in water and then partitioned with ethyl acetate. The ethyl acetate fraction is concentrated to yield the crude sample.
- HSCCC System: A two-phase solvent system is employed, typically composed of petroleum ether-ethyl acetate-methanol-water in a specific ratio (e.g., 3:7:5:5, v/v/v/v).
- Separation: The crude sample is dissolved in a mixture of the upper and lower phases of the solvent system and injected into the HSCCC column. The separation is performed at a specific flow rate and rotational speed, with the effluent monitored by UV detection. Fractions containing **Isodemethylwedelolactone** are collected, combined, and evaporated to yield the purified compound.



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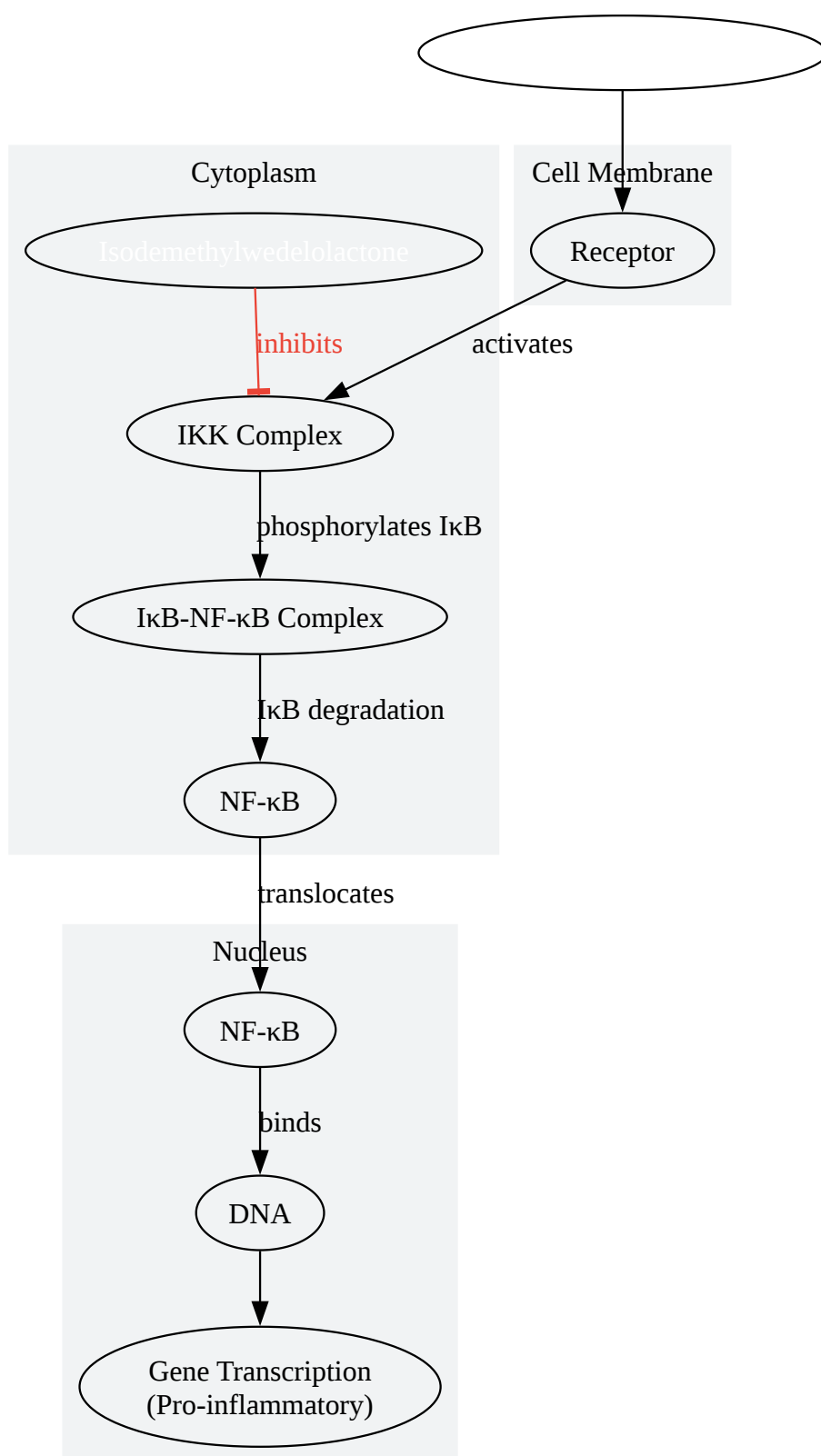
Note: A detailed, step-by-step protocol for the total synthesis of **Isodemethylwedelolactone** is not currently available in the public chemical literature. Synthetic strategies for related coumestan derivatives have been reported and could potentially be adapted.

## Biological Activity and Signaling Pathways

**Isodemethylwedelolactone** has been investigated for its effects on cellular signaling pathways, primarily in the context of inflammation and cancer.

### Inhibition of the NF- $\kappa$ B Signaling Pathway

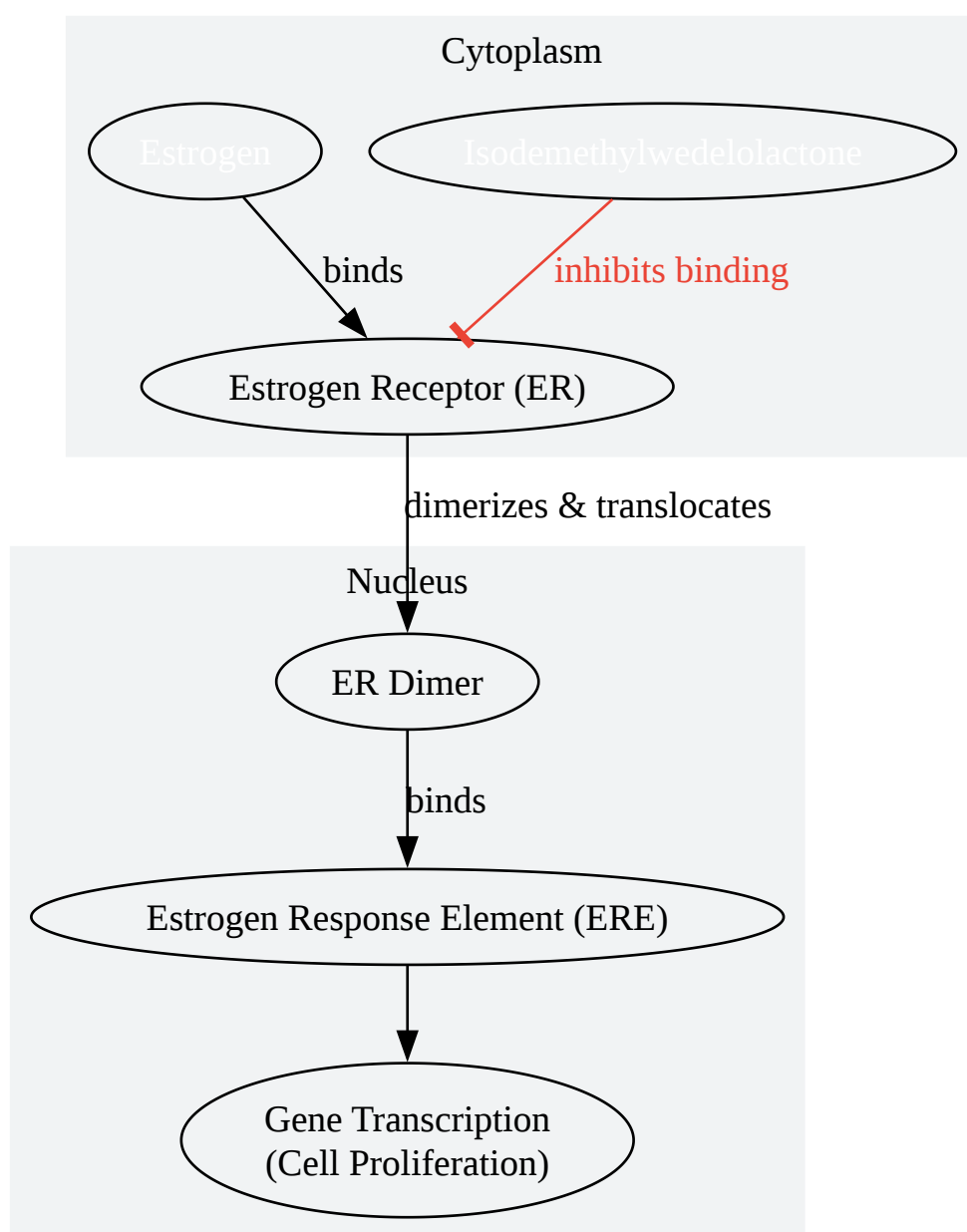
The Nuclear Factor-kappa B (NF- $\kappa$ B) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF- $\kappa$ B is sequestered in the cytoplasm by inhibitor of  $\kappa$ B (I $\kappa$ B) proteins. Upon stimulation by various signals (e.g., cytokines, lipopolysaccharide), the I $\kappa$ B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of I $\kappa$ B. This allows NF- $\kappa$ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes. **Isodemethylwedelolactone** has been shown to inhibit this pathway, although the precise molecular target is still under investigation. It is hypothesized to interfere with the IKK complex or subsequent steps leading to NF- $\kappa$ B activation.



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## Modulation of the Estrogen Receptor Signaling Pathway

The estrogen receptor (ER) is a key player in the development and progression of certain types of cancer, particularly breast cancer. Upon binding to its ligand, estrogen, the ER undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) on DNA, leading to the transcription of genes involved in cell proliferation. **Isodemethylwedelolactone** has been reported to act as an inhibitor of ER signaling. It is thought to compete with estrogen for binding to the ER, thereby preventing its activation and subsequent gene transcription.



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## Conclusion

**Isodemethylwedelolactone** presents a rigid, planar chemical scaffold with potential for therapeutic applications, particularly in the areas of anti-inflammatory and anti-cancer drug development. While its fundamental chemical properties are well-documented, a deeper understanding of its three-dimensional structure through crystallographic studies and a more detailed characterization of its spectroscopic properties would greatly benefit future research and drug design efforts. The established protocols for its isolation provide a solid foundation for obtaining this compound for further investigation. Its demonstrated activity against key signaling pathways underscores its potential as a valuable lead compound for the development of novel therapeutic agents. Further research into its precise molecular mechanisms of action and the development of efficient synthetic routes are critical next steps in realizing its full therapeutic potential.

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## References

- 1. Eclipta prostrata (L.) L. (Asteraceae): Ethnomedicinal Uses, Chemical Constituents, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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